molecular formula C33H36N2O5 B15109302 5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B15109302
M. Wt: 540.6 g/mol
InChI Key: BWKVHCZHZKCQPZ-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b][1,4]benzodiazepin-7-one class, characterized by a fused tricyclic core with substituents at positions 5, 6, and 7. Key structural features include:

  • Position 5: An acetyl group (-COCH₃), which may influence hydrogen-bonding interactions and metabolic stability.
  • Position 6: A bulky 2-sec-butoxyphenyl group (-OPh-sec-butyl), contributing to lipophilicity and steric effects.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzodiazepines and benzazepines) are often studied for CNS activity, though substituent variations significantly alter properties .

Properties

Molecular Formula

C33H36N2O5

Molecular Weight

540.6 g/mol

IUPAC Name

5-acetyl-6-(2-butan-2-yloxyphenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H36N2O5/c1-6-20(2)40-29-14-10-7-11-24(29)33-32-26(34-25-12-8-9-13-27(25)35(33)21(3)36)17-23(18-28(32)37)22-15-16-30(38-4)31(19-22)39-5/h7-16,19-20,23,33-34H,6,17-18H2,1-5H3

InChI Key

BWKVHCZHZKCQPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyl group: This is usually done via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Attachment of the dimethoxyphenyl and sec-butoxyphenyl groups: These groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of benzodiazepines on biological systems.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related analogs from and other sources:

Compound Name (CAS No.) Position 5 Position 6 Position 9 Key Properties/Effects
Target compound Acetyl 2-sec-butoxyphenyl 3,4-dimethoxyphenyl High lipophilicity; potential metabolic stability
5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-... (5977-50-4) Benzoyl 3-ethoxy-4-hydroxyphenyl 9,9-dimethyl Increased polarity due to -OH; possible renal clearance challenges
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-... (5979-81-7) 3-fluorophenyl 4-methoxyphenyl Fluorine enhances electronegativity; improved CNS penetration
11,12-Dimethoxy-9-(4-phenylsulphonyl)-... (Synthetic, 2014) 4-phenylsulphonyl Sulfonyl group enhances solubility; MCM-41(H) catalyst improved yield

Pharmacological Hypotheses (Based on Substituent Trends)

Lipophilicity : The 2-sec-butoxyphenyl group in the target compound likely increases membrane permeability compared to smaller substituents (e.g., ethoxy or fluorine).

Metabolic Stability : Acetyl and dimethoxy groups may slow oxidative metabolism compared to hydroxylated analogs (e.g., 5977-50-4) .

Receptor Binding : The 3,4-dimethoxyphenyl group could enhance π-π stacking with aromatic residues in CNS receptors, similar to methoxy-substituted benzodiazepines .

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